

Molecular formula C₁₅H₁₁Cl₂F₅O₂ of Fenfluthrin.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenfluthrin

Cat. No.: B3416385

[Get Quote](#)

Fenfluthrin (C₁₅H₁₁Cl₂F₅O₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pyrethroid insecticide, **Fenfluthrin**, with the molecular formula C₁₅H₁₁Cl₂F₅O₂. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pesticide research. This document details the compound's physicochemical properties, synthesis, spectroscopic characterization, mechanism of action, and toxicological profile.

Physicochemical and Toxicological Data

A summary of the key quantitative data for **Fenfluthrin** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Fenfluthrin**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₁ Cl ₂ F ₅ O ₂	[1] [2]
Molecular Weight	389.14 g/mol	[1]
CAS Number	75867-00-4	[1]
Physical State	Colorless crystalline solid or low-melting solid, white to off-white	[3] [4]
Solubility	Slightly soluble in Dichloromethane, Chloroform, and Ethyl Acetate	[1] [4]
Predicted Boiling Point	349.0 ± 42.0 °C	[4]
IUPAC Name	(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate	[5]

Table 2: Toxicological Data for **Fenfluthrin**

Parameter	Species	Value	Classification
Acute Oral LD ₅₀	Rat	> 90 mg/kg	High Toxicity
Acute Dermal LD ₅₀	Rat	> 2,000 mg/kg	Not classified as hazardous
Acute Inhalation LC ₅₀	Rat	> 2.5 mg/L/4 hours	Not classified as hazardous

Synthesis and Characterization

The synthesis of **Fenfluthrin** can be achieved through the esterification of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with pentafluorobenzyl alcohol. A detailed experimental protocol for a similar pyrethroid synthesis is outlined below, which can be adapted for **Fenfluthrin**.

Experimental Protocol: Formal Synthesis of Fenfluthrin

This protocol is based on the general principles of pyrethroid synthesis, including a magnesium-prompted C-H functionalization to create a key intermediate, followed by esterification.[\[6\]](#)[\[7\]](#)

Materials:

- Pentafluorobenzene
- Anhydrous Tetrahydrofuran (THF)
- Isopropylmagnesium chloride-lithium chloride ($i\text{PrMgCl}\cdot\text{LiCl}$)
- Aldehyde precursor (e.g., glyoxylic acid derivative)
- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
- Pyridine or other suitable base
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- Synthesis of Pentafluorobenzyl Alcohol Intermediate:

- To a solution of pentafluorobenzene in anhydrous THF, add iPrMgCl·LiCl dropwise at room temperature.
 - Stir the reaction mixture for the specified time to ensure the formation of the Grignard reagent.
 - Cool the reaction mixture to 0 °C and add the aldehyde precursor dropwise.
 - Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the pentafluorobenzyl alcohol intermediate.
- Esterification to **Fenfluthrin**:
 - Dissolve the purified pentafluorobenzyl alcohol intermediate in anhydrous DCM.
 - Add a suitable base, such as pyridine.
 - Cool the mixture to 0 °C and add 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **Fenfluthrin**.

Caption: Workflow for the formal synthesis of **Fenfluthrin**.

Spectroscopic Data

While specific spectra for **Fenfluthrin** are not readily available in public databases, the expected spectroscopic features based on its structure are outlined below. The data would be obtained from the characterization of the synthesized product.

Table 3: Expected ^1H NMR Spectroscopic Data for **Fenfluthrin** (in CDCl_3)

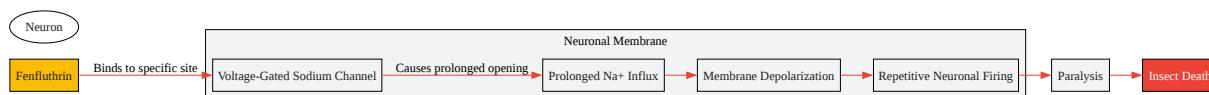
Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH_3 (cyclopropane)	1.1 - 1.4	s	-
CH (cyclopropane)	1.8 - 2.5	m	-
=CH- (vinyl)	5.5 - 6.5	d	~9
$-\text{CH}_2-$ (benzyl)	5.1 - 5.3	s	-

Table 4: Expected ^{13}C NMR Spectroscopic Data for **Fenfluthrin** (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
CH ₃ (cyclopropane)	20 - 30
C (quaternary, cyclopropane)	30 - 40
CH (cyclopropane)	35 - 45
-CH ₂ - (benzyl)	60 - 70
=CH- (vinyl)	120 - 130
=CCl ₂ (vinyl)	125 - 135
Aromatic C-F	135 - 150 (d, J _{CF})
Aromatic C-CH ₂	110 - 120
C=O (ester)	170 - 175

Table 5: Expected Mass Spectrometry Data for **Fenfluthrin**

m/z	Interpretation
388/390/392	[M] ⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms)
181	[C ₆ F ₅ CH ₂] ⁺ (Pentafluorobenzyl cation)
207/209	[M - C ₆ F ₅ CH ₂ O] ⁺
171/173	[C ₇ H ₇ Cl ₂] ⁺


Table 6: Expected FT-IR Spectroscopic Data for **Fenfluthrin**

Wavenumber (cm ⁻¹)	Functional Group Vibration
~3080	=C-H stretch (vinyl)
~2950	C-H stretch (alkyl)
~1735	C=O stretch (ester)
~1640	C=C stretch (vinyl)
~1520, ~1490	C=C stretch (aromatic)
~1100-1300	C-O stretch (ester)
~1000-1200	C-F stretch
~800-900	=C-H bend (vinyl)
~650-800	C-Cl stretch

Mechanism of Action

Fenfluthrin, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.^[3] This interaction leads to a prolonged opening of the sodium channels, causing membrane depolarization, repetitive neuronal firing, paralysis, and ultimately, the death of the insect.

The binding site for pyrethroids on the voltage-gated sodium channel is located within a hydrophobic cavity formed by segments of the channel's protein domains. The specific amino acid residues within this pocket determine the sensitivity of the channel to different pyrethroids.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Fenfluthrin**'s neurotoxic action.

Biological Activity and Metabolism

Experimental Protocol: Insecticide Bioassay (Topical Application)

This protocol is a standard method to determine the toxicity of an insecticide to a target insect species.

Materials:

- **Fenfluthrin** technical grade (>95% purity)
- Acetone (analytical grade)
- Microsyringe or microapplicator
- Test insects (e.g., mosquitoes, houseflies)
- Petri dishes or holding cages
- Sugar solution (10%) for feeding

Procedure:

- Preparation of Dosing Solutions: Prepare a series of dilutions of **Fenfluthrin** in acetone to achieve a range of doses. A control group should receive acetone only.
- Insect Dosing: Anesthetize the insects (e.g., by chilling). Using a microsyringe, apply a small, precise volume (e.g., 0.1-1 μ L) of the dosing solution to the dorsal thorax of each insect.
- Observation: Place the treated insects in holding cages with access to a sugar solution.
- Mortality Assessment: Record mortality at specific time points (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to move when prodded.

- Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD50) using probit analysis.

Caption: Workflow for a topical application insecticide bioassay.

Metabolism

The metabolism of pyrethroids like **Fenfluthrin** in mammals and insects primarily involves two main pathways:

- Ester Hydrolysis: Cleavage of the ester linkage by carboxylesterases is a major detoxification pathway. This results in the formation of the corresponding carboxylic acid and alcohol metabolites, which are generally less toxic and more readily excreted.
- Oxidative Metabolism: The cytochrome P450 monooxygenase system is responsible for various oxidative reactions, including hydroxylation of the aromatic ring and the gem-dimethyl group of the cyclopropane ring. These reactions also contribute to the detoxification and elimination of the compound.

The efficiency of these metabolic pathways can vary significantly between species, which often explains the selective toxicity of pyrethroids towards insects over mammals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. researchgate.net [researchgate.net]
- 4. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula C15H11Cl2F5O2 of Fenfluthrin.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416385#molecular-formula-c15h11cl2f5o2-of-fenfluthrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com